1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
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Overview
Description
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C14H17NO·HCl. It is a derivative of indene, a bicyclic aromatic hydrocarbon, and contains a methoxy group and an amine group in its structure. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-methoxy-2,3-dihydro-1H-indene.
Reaction Steps: The indene derivative undergoes amination to introduce the amine group. This can be achieved through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow systems are used to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, leading to the formation of a corresponding aldehyde or ketone.
Reduction: Reduction reactions can be performed on the amine group, converting it to an amine derivative.
Substitution: Substitution reactions can occur at the aromatic ring, replacing the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 6-Methoxy-2,3-dihydro-1H-inden-5-one
Reduction Products: 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine
Substitution Products: Various substituted indene derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: It has shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
2-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine: A structural isomer with an ethyl group instead of a methyl group.
5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one oxime: A chlorinated derivative with an oxime group.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone [(2,6-dimethylphenoxy)methyl]hydrazone: A hydrazone derivative with a different substituent on the indene ring.
Uniqueness: 1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its isomers and derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12;/h5-6H,2-4,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCZPARQCJLTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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